![molecular formula C22H24N2O2S B3002644 4-ethoxy-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide CAS No. 893996-53-7](/img/structure/B3002644.png)
4-ethoxy-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-ethoxy-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide" is a structurally complex molecule that likely exhibits a range of biological activities. The presence of a thiazole ring, a common motif in many biologically active compounds, suggests potential pharmacological interest. The ethoxy and benzamide groups may also contribute to the compound's properties and its interaction with biological targets.
Synthesis Analysis
The synthesis of thiazole-containing benzamides can be inferred from the literature. For instance, the synthesis of related compounds involves the condensation of aromatic aldehydes with hydrazides, followed by cyclocondensation with thioglycolic acid, and subsequent reactions with benzaldehyde in the presence of sodium ethanolate . Although the exact synthesis of the compound is not detailed, similar synthetic routes may be employed, involving the construction of the thiazole ring followed by the attachment of the ethoxybenzamide moiety.
Molecular Structure Analysis
The molecular structure of thiazole derivatives has been characterized using techniques such as X-ray single crystal diffraction, IR-NMR spectroscopy, and quantum chemical computational methods . These studies provide insights into the conformational flexibility, molecular geometry, and electronic properties of such compounds. The molecular structure of "4-ethoxy-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide" would likely be elucidated using similar methods, revealing the spatial arrangement of its functional groups and overall molecular conformation.
Chemical Reactions Analysis
Thiazole-containing benzamides may undergo various chemical reactions, including cyclization, condensation, and substitution reactions, as part of their synthesis or further chemical modifications . The reactivity of such compounds can be influenced by the presence of electron-donating or withdrawing groups on the aromatic rings, which can affect the nucleophilicity and electrophilicity of different sites within the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, including solubility, melting point, and stability, can be influenced by their molecular structure. For example, the introduction of an ethoxy group may increase the lipophilicity of the compound, potentially affecting its solubility in organic solvents . The presence of a thiazole ring could also impact the compound's stability and reactivity. Analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be used to quantify these compounds in biological matrices, indicating their stability and suitability for in vivo studies .
Applications De Recherche Scientifique
Anticancer Activity
A study by Ravinaik et al. (2021) synthesized compounds related to 4-ethoxy-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide and evaluated their anticancer activity against various cancer cell lines. These compounds showed moderate to excellent activity, with some derivatives exhibiting higher anticancer activities than the reference drug etoposide (Ravinaik et al., 2021).
Antimicrobial Properties
Research by Wardkhan et al. (2008) involved thiazole derivatives similar to the compound , showing in vitro antimicrobial activity against bacterial and fungal isolates (Wardkhan et al., 2008). Additionally, Narayana et al. (2004) synthesized thiazole benzamides and their derivatives with potential antifungal properties (Narayana et al., 2004).
Gastrokinetic Activity
A series of benzamide derivatives, including those related to the given compound, were evaluated for gastrokinetic activity, as reported by Kato et al. (1992). These derivatives showed potent gastric emptying activity in vivo (Kato et al., 1992).
Antihyperglycemic Agents
Nomura et al. (1999) prepared benzamide derivatives as antidiabetic agents, identifying one particular compound (KRP-297) as a candidate drug for treating diabetes mellitus (Nomura et al., 1999).
Inhibitors of Stearoyl-CoA Desaturase-1
Uto et al. (2009) reported on SAR studies of benzamides as SCD-1 inhibitors, identifying a potent inhibitor with efficacy in murine and human assays (Uto et al., 2009).
Fluorescence Properties and Anticancer Activity
Vellaiswamy and Ramaswamy (2017) synthesized Co(II) complexes of thiazole derivatives with notable fluorescence properties and evaluated their anticancer activity (Vellaiswamy & Ramaswamy, 2017).
Nematocidal Activity
Liu et al. (2022) synthesized oxadiazole derivatives containing a thiazole amide group, showing good nematocidal activity against Bursaphelenchus xylophilus (Liu et al., 2022).
Safety and Hazards
Propriétés
IUPAC Name |
4-ethoxy-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2S/c1-4-26-19-10-8-17(9-11-19)21(25)23-13-12-20-16(3)24-22(27-20)18-7-5-6-15(2)14-18/h5-11,14H,4,12-13H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZMIYJDCFGKASE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCCC2=C(N=C(S2)C3=CC=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

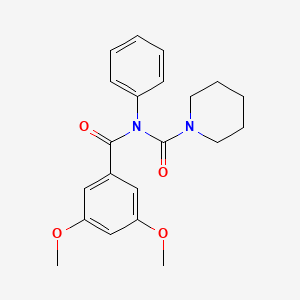
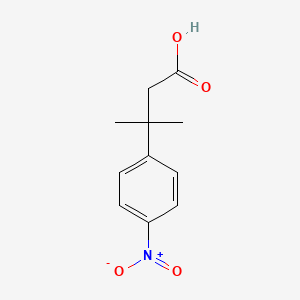
![1-(2-fluorobenzyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B3002563.png)

![3-[[1-(2-Ethoxyacetyl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B3002566.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B3002570.png)
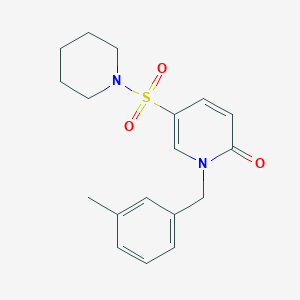
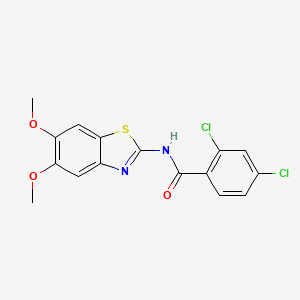
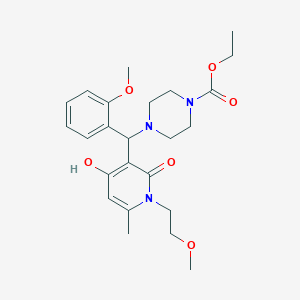
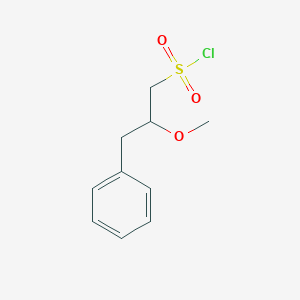
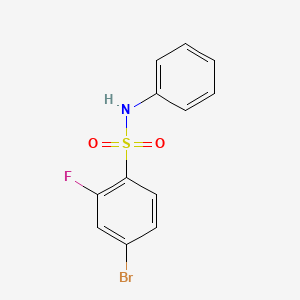
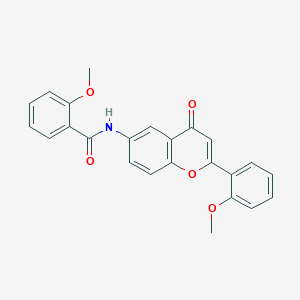

![4-Chloro-3-methyl-6-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine](/img/structure/B3002584.png)